molecular formula C20H19F2N3O3 B7462488 N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Katalognummer B7462488
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: HGAIXATVIWNGNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as Dabrafenib, is a potent inhibitor of BRAF kinase, which is a key oncogenic driver in melanoma. This compound has been approved by the FDA for the treatment of unresectable or metastatic melanoma with BRAF V600E mutation.

Wirkmechanismus

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide selectively inhibits BRAF kinase, which is a key component of the mitogen-activated protein kinase (MAPK) pathway. This pathway is frequently activated in melanoma with BRAF V600E mutation, leading to uncontrolled cell proliferation and survival. This compound blocks the activity of BRAF kinase, thereby inhibiting the MAPK pathway and inducing apoptosis in melanoma cells.
Biochemical and Physiological Effects
This compound has been shown to have a potent antitumor effect in melanoma with BRAF V600E mutation. In addition to inducing apoptosis, this compound also inhibits cell migration and invasion, which are important processes involved in tumor metastasis. However, this compound can also cause some adverse effects, including skin rash, fever, and fatigue.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a highly specific inhibitor of BRAF kinase, which makes it a valuable tool for studying the role of the MAPK pathway in cancer. However, this compound is not effective in all types of melanoma, and it can also induce resistance in some cases. Therefore, it is important to carefully select the appropriate cell lines and experimental conditions when using this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for the development of N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide and related compounds. One direction is to improve the efficacy of this compound in melanoma by combining it with other targeted therapies or immunotherapies. Another direction is to explore the potential of this compound in other types of cancer with BRAF mutations, such as lung cancer and colorectal cancer. Moreover, the development of novel BRAF inhibitors with improved selectivity and pharmacokinetic properties is also an important direction for future research.
Conclusion
This compound is a potent inhibitor of BRAF kinase that has been approved for the treatment of melanoma with BRAF V600E mutation. This compound has shown promising results in preclinical and clinical trials, and it has become an important tool for studying the MAPK pathway in cancer. However, there are still some limitations and challenges in the use of this compound, and further research is needed to optimize its efficacy and safety in cancer treatment.

Synthesemethoden

The synthesis of N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves several steps, including the reaction of 3,4-difluoroaniline with ethyl 2-oxo-2-(2-oxopyrrolidin-1-yl)acetate, followed by the reaction of the resulting intermediate with 4-bromobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been extensively studied in preclinical and clinical trials for the treatment of melanoma with BRAF V600E mutation. In a phase III clinical trial, this compound showed a significantly improved overall survival rate compared to chemotherapy in patients with metastatic melanoma. Moreover, this compound has been shown to have a synergistic effect with MEK inhibitors in the treatment of melanoma.

Eigenschaften

IUPAC Name

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c21-16-7-6-15(10-17(16)22)24-18(26)11-23-20(28)14-4-1-3-13(9-14)12-25-8-2-5-19(25)27/h1,3-4,6-7,9-10H,2,5,8,11-12H2,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAIXATVIWNGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.